Magnesium bromate hexahydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

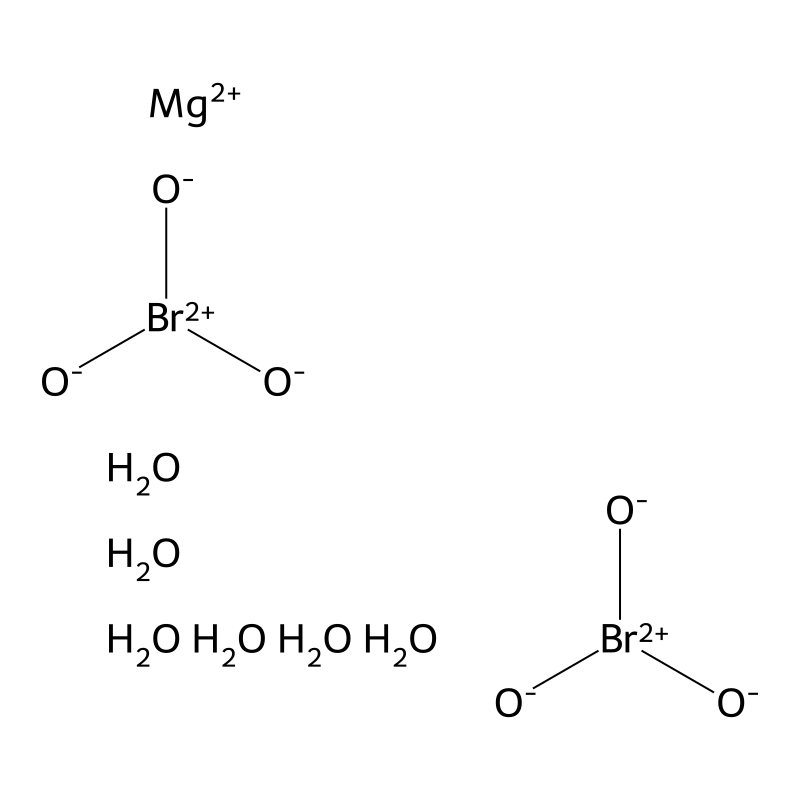

Magnesium bromate hexahydrate is an inorganic compound with the chemical formula . It appears as colorless or white crystalline solids and is known for its solubility in water, although it is insoluble in alcohol. This compound is classified as a salt of bromic acid and magnesium, and it typically loses its water content when heated to around 200°C, decomposing at higher temperatures . The molecular weight of magnesium bromate hexahydrate is approximately 388.20 g/mol, and its percent composition includes approximately 57.05% bromine, 8.68% magnesium, and 34.27% oxygen .

Magnesium bromate hexahydrate can be synthesized through several methods:

- Reaction of Magnesium Oxide with Bromic Acid: Magnesium oxide reacts with bromic acid to form magnesium bromate.

- Neutralization of Bromic Acid: Bromic acid can be neutralized with magnesium carbonate or hydroxide to yield magnesium bromate.

- Evaporation from Aqueous Solutions: Concentrated solutions of magnesium bromate can be evaporated to crystallize the hexahydrate form.

These methods provide a straightforward approach to obtaining this compound in a laboratory setting .

Interaction studies involving magnesium bromate hexahydrate primarily focus on its reactivity with other chemicals rather than biological interactions. As an oxidizing agent, it can react vigorously with reducing agents and organic materials. Studies indicate that it may cause ignition when in contact with certain organic compounds or finely divided metals .

Furthermore, its interactions with acids lead to the release of bromine gas, which poses health risks due to its corrosive nature upon exposure to skin or mucous membranes .

Magnesium bromate hexahydrate shares similarities with other halogenated metal compounds. Below is a comparison highlighting its uniqueness:

| Compound | Chemical Formula | Solubility | Notable Properties |

|---|---|---|---|

| Magnesium Bromide | Soluble | Used as a Lewis acid catalyst | |

| Potassium Bromate | Soluble | Strong oxidizing agent | |

| Sodium Bromate | Soluble | Used in photography and as an oxidizer | |

| Calcium Bromate | Soluble | Used in pyrotechnics |

Uniqueness of Magnesium Bromate Hexahydrate

Magnesium bromate hexahydrate is unique due to its hydration state and specific applications as a flame retardant. Unlike potassium and sodium bromates, which are primarily used as oxidizers in various industries, magnesium bromate's properties allow it to serve dual roles in chemical synthesis and material safety enhancements .